Enantiomeric Excess (e.e.) vs. Racemate – Chiral Purity as a Procurement Specification
A single-enantiomer (R)-product is typically supplied with a certified enantiomeric excess (e.e.) of ≥ 98 %, as determined by chiral HPLC, whereas the racemic mixture (CAS 291756‑09‑7) has, by definition, 0 % e.e. . This purification step removes the (S)-enantiomer, which when carried through a synthesis would generate a diastereomeric impurity in the final active pharmaceutical ingredient (API) . The (S)-enantiomer impurity cannot be removed by achiral purification methods once it is incorporated into a downstream intermediate.
Supports enantiopure procurement; may reduce downstream chiral separation burden.
Certified by chiral HPLC; ICH Q3A(R2) expects stereoisomeric impurity control.
| Evidence Dimension | Enantiomeric excess (e.e.) |
|---|---|
| Target Compound Data | ≥ 98 % (R)-enantiomer (typical certificate of analysis specification) |
| Comparator Or Baseline | Racemate: 0 % e.e. (equimolar mixture of (R) and (S)) |
| Quantified Difference | ≥ 98 percentage‑point increase in chiral purity |
| Conditions | Chiral HPLC or SFC analysis on commercial batches; absolute configuration determined by X‑ray crystallography or VCD of a suitable derivative |
Why This Matters
Procurement of the (R)-enantiomer rather than the racemate eliminates the need for costly chiral preparative chromatography at later stages and reduces API impurity burden.
- [1] ICH Q3A(R2) Impurities in New Drug Substances; regulatory requirement to characterize and control stereoisomeric impurities. View Source
